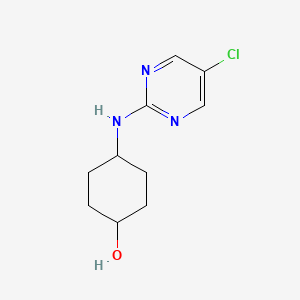
trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexanol backbone with a pyrimidinylamino substituent, which includes a chlorine atom at the 5-position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.
Amination: The amino group is introduced via nucleophilic substitution reactions.
Cyclohexanol Formation: The final step involves the formation of the cyclohexanol backbone, which can be achieved through hydrogenation or reduction reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing catalysts and optimized reaction conditions to enhance efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique properties make it valuable in various manufacturing processes.
作用機序
The mechanism of action of trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
類似化合物との比較
- trans-4-(5-Bromo-pyrimidin-2-ylamino)-cyclohexanol
- trans-4-(5-Fluoro-pyrimidin-2-ylamino)-cyclohexanol
- trans-4-(5-Methyl-pyrimidin-2-ylamino)-cyclohexanol
Comparison: Compared to its analogs, trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The chlorine substituent may enhance the compound’s stability, alter its electronic properties, and affect its binding affinity to molecular targets.
特性
CAS番号 |
1261231-53-1 |
|---|---|
分子式 |
C10H14ClN3O |
分子量 |
227.69 g/mol |
IUPAC名 |
4-[(5-chloropyrimidin-2-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C10H14ClN3O/c11-7-5-12-10(13-6-7)14-8-1-3-9(15)4-2-8/h5-6,8-9,15H,1-4H2,(H,12,13,14) |
InChIキー |
FPQUUVQIMNVUJW-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1NC2=NC=C(C=N2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid,P-[(R)-aminophenylmethyl]-](/img/structure/B12328933.png)
![4-tert-Butyl 2-ethyl 8-bromo-2H-benzo[b][1,4]oxazine-2,4(3H)-dicarboxylate](/img/structure/B12328951.png)
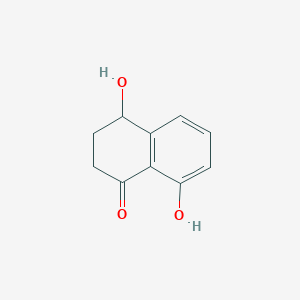

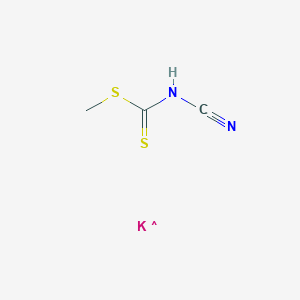

![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-3-naphthalen-2-ylpropanoic acid](/img/structure/B12328992.png)
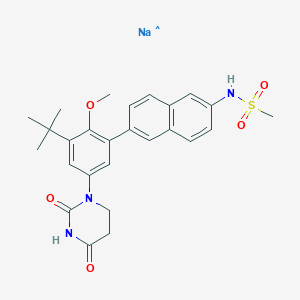
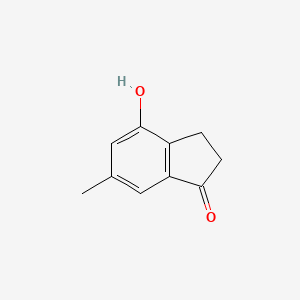
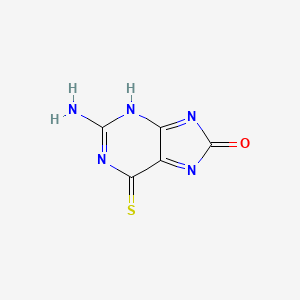
![tert-Butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B12329019.png)
![5-hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12329022.png)
![Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate](/img/structure/B12329027.png)

